

Tautomycetin: A Deep Dive into its Chemical Architecture and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tautomycetin**

Cat. No.: **B031414**

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Introduction

Tautomycetin, a natural product isolated from *Streptomyces griseochromogenes*, is a potent and highly selective inhibitor of protein phosphatase 1 (PP1).^[1] Its unique structural features, including a linear polyketide chain and a reactive maleic anhydride moiety, are crucial for its biological activity.^[1] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **Tautomycetin**, supplemented with key quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Chemical Structure and Stereochemistry

Tautomycetin is a complex polyketide with a defined stereochemical architecture. Its systematic IUPAC name is (3R,4R,5R,8S,9S,12R)-12-[(2S,3S,6R,8S,9R)-3,9-dimethyl-8-[(3S)-3-methyl-4-oxopentyl]-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl (3R)-3-hydroxy-3-(4-methyl-2,5-dioxo-2,5-dihydrofuran-3-yl)propanoate.^[1] The molecule possesses multiple chiral centers, the specific configurations of which are essential for its high-affinity and selective binding to PP1.

The core structure consists of a long aliphatic chain with several hydroxyl and methyl substitutions, terminating in a reactive dialkylmaleic anhydride group. This anhydride is a key pharmacophore, responsible for the covalent interaction with the target protein.^[1]

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₃ H ₅₀ O ₁₀	[1]
Molar Mass	606.75 g/mol	[1]
CAS Number	119757-73-2	[1]
Appearance	Colorless liquid or powder	[2]
Solubility	Soluble in DMSO	[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete, assigned ¹H and ¹³C NMR data table for **Tautomycetin** is not readily available in the public domain. Structural elucidation and confirmation have been historically achieved through a combination of spectroscopic techniques, including NMR, mass spectrometry, and X-ray crystallography of the protein-ligand complex. For researchers requiring detailed NMR assignments, it is recommended to consult specialized chemical databases or perform de novo spectral analysis.

X-ray Crystallography

The crystal structure of **Tautomycetin** in complex with its biological target, protein phosphatase 1 (PP1), has been elucidated, providing critical insights into its mechanism of action.

Parameter	Value	Reference
PDB ID	6ALZ	[3]
Resolution	2.3 Å	[3]
Space Group	P2 ₁ 2 ₁ 2 ₁	[3]
Unit Cell Dimensions (a, b, c)	61.76 Å, 78.52 Å, 130.76 Å	[3]

Biological Activity

Tautomycetin is a highly potent and selective inhibitor of protein phosphatase 1. Its inhibitory activity has been quantified against various phosphatases, highlighting its specificity for PP1.

Target	IC ₅₀ (nM)	Reference
Protein Phosphatase 1 (PP1)	1.6	[4]
Protein Phosphatase 2A (PP2A)	62	[4]
Protein Phosphatase 4 (PP4)	>1000	[3]
Protein Phosphatase 5 (PP5)	>1000	[3]
SH2-containing phosphatase 2 (SHP2)	2900	[3]

Experimental Protocols

Determination of IC₅₀ for PP1 Inhibition (Colorimetric Assay)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of **Tautomycetin** against PP1 using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).

Materials:

- Purified recombinant PP1 enzyme
- **Tautomycetin** stock solution (in DMSO)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA)
- p-Nitrophenyl phosphate (pNPP) substrate solution
- Stop Solution (e.g., 1 M NaOH)
- 96-well microplate

- Microplate reader

Procedure:

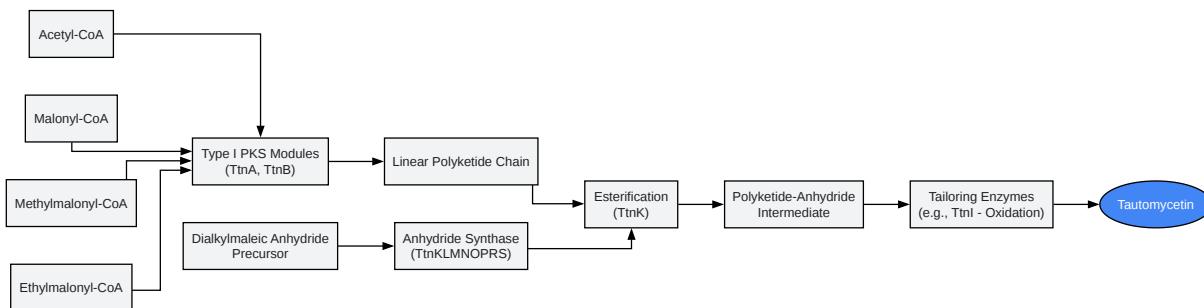
- Serial Dilution of Inhibitor: Prepare a series of dilutions of **Tautomycetin** in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
- Enzyme Preparation: Dilute the PP1 enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
- Assay Setup: In a 96-well plate, add the following to each well:
 - Assay Buffer
 - **Tautomycetin** dilution (or DMSO for control)
 - PP1 enzyme solution
- Pre-incubation: Gently mix and pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the pNPP substrate solution to each well to start the reaction.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
- Reaction Termination: Stop the reaction by adding the Stop Solution to each well.
- Measurement: Read the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (no enzyme) from all readings.
 - Calculate the percentage of inhibition for each **Tautomycetin** concentration relative to the control (DMSO).

- Plot the percent inhibition against the logarithm of the **Tautomycetin** concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Signaling Pathways and Logical Relationships

Tautomycetin Biosynthesis Pathway

The biosynthesis of **Tautomycetin** in *Streptomyces* is a complex process involving type I polyketide synthases (PKS) and a series of tailoring enzymes. The pathway starts with a primer unit and involves sequential condensation of extender units, followed by reductive modifications and cyclization to form the final product.

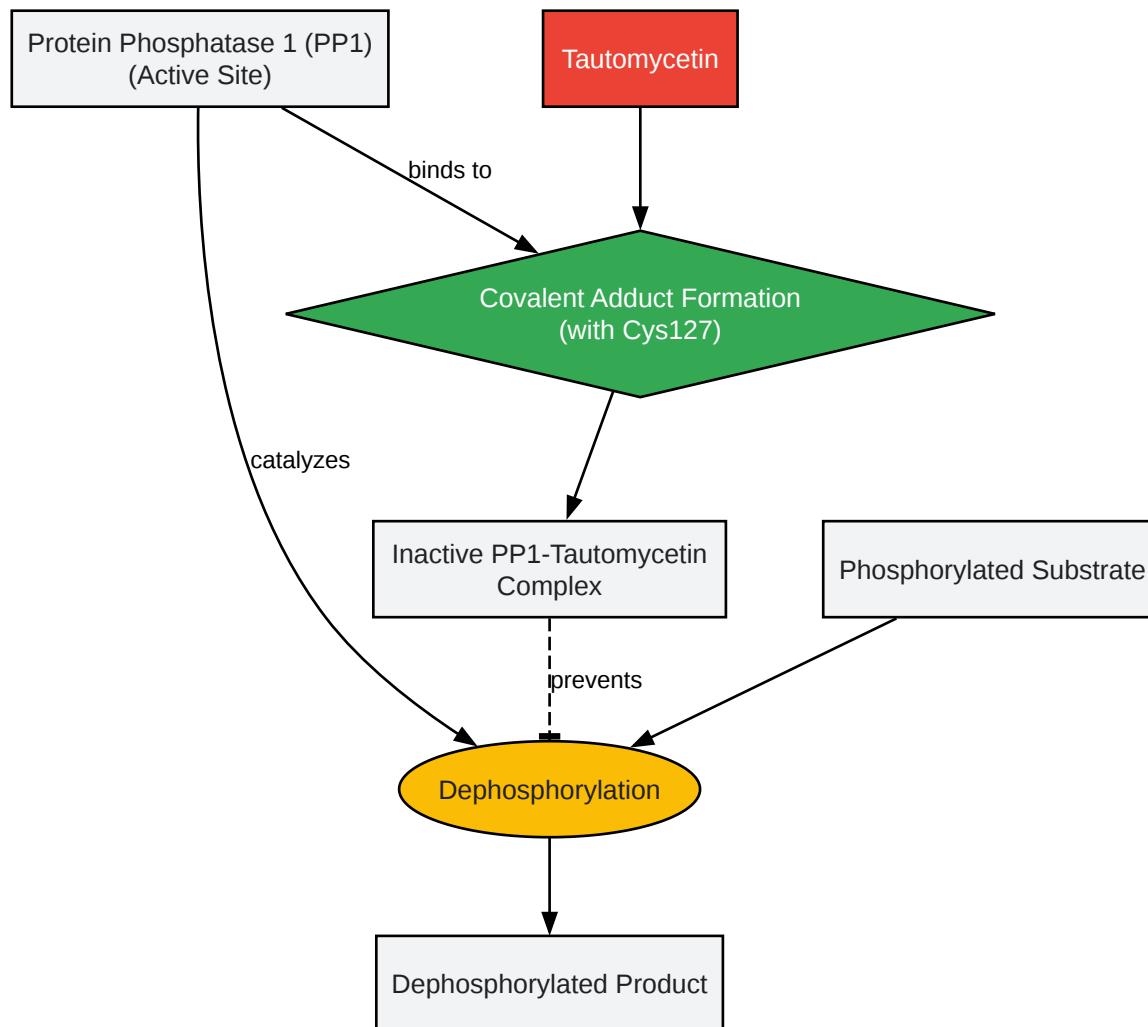


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Caption: Simplified workflow of **Tautomycetin** biosynthesis.

Mechanism of PP1 Inhibition by Tautomycetin

Tautomycetin exerts its inhibitory effect by binding to the catalytic subunit of PP1. The interaction involves both non-covalent and covalent binding. The maleic anhydride moiety of **Tautomycetin** forms a covalent adduct with a specific cysteine residue (Cys127) within the active site of PP1, leading to irreversible inhibition.^[3]

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- To cite this document: BenchChem. [Tautomycetin: A Deep Dive into its Chemical Architecture and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031414#tautomycetin-chemical-structure-and-stereochemistry>]

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